methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a piperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Acetylation and Methylation: The final steps involve acetylation of the piperazine nitrogen and methylation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.
Medicine
In medicinal chemistry, methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1H-indole-2-carboxylate: shares similarities with other indole-based compounds, such as indomethacin and tryptophan derivatives.
Piperazine derivatives: Compounds like piperazine itself and its various substituted forms.
Uniqueness
What sets methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate apart is its combination of an indole core with a piperazine moiety, along with specific substitutions that confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
CAS No. |
849009-38-7 |
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Molecular Formula |
C24H27ClN4O3 |
Molecular Weight |
454.9g/mol |
IUPAC Name |
methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-7-8-17(25)13-19(15)29-11-9-28(10-12-29)14-20(30)27-22-21-16(2)5-4-6-18(21)26-23(22)24(31)32-3/h4-8,13,26H,9-12,14H2,1-3H3,(H,27,30) |
InChI Key |
BKAMWRTYRYYJHZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=C2NC(=O)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C(=O)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2NC(=O)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C(=O)OC |
Origin of Product |
United States |
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